Cas no 7496-68-6 (11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine)

11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine structure
7496-68-6 structure
Product Name:11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine
CAS No:7496-68-6
MF:C13H8N2S
MW:224.281021118164
CID:980715
PubChem ID:101288
Update Time:2025-09-23

11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine Chemical and Physical Properties

Names and Identifiers

    • acenaphtho[1,2-d][1,3]thiazol-8-amine
    • 7-THIA-9-AZA-CYCLOPENTA[A]ACENAPHTHYLEN-8-YLAMINE
    • acenaphthyleno[1,2-d][1,3]thiazol-8-amine
    • AC1L2QIH
    • AC1Q4WCS
    • Acenaphtho(1,2-d)thiazol-8-amine
    • acenaphtho[1,2-d]thiazol-8-amine
    • acenaphtho[1,2-d]thiazol-8-ylamine
    • AG-G-98487
    • F2146-0049
    • NSC405312
    • 11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5,7,9(15),10(14),12-heptaen-12-amine
    • NSC 405312
    • EN300-02266
    • UNII-PV5P9QGJ3F
    • DTXSID10225924
    • NSC-405312
    • AKOS000122149
    • PV5P9QGJ3F
    • 7496-68-6
    • DTXCID40148415
    • 11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine
    • Inchi: 1S/C13H8N2S/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)16-13/h1-6H,(H2,14,15)
    • InChI Key: RSGQPCGXMIJQSP-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=C1C1C=CC=C3C=CC=C2C=13

Computed Properties

  • Exact Mass: 224.04094
  • Monoisotopic Mass: 224.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 449.8±28.0 °C at 760 mmHg
  • Flash Point: 225.8±24.0 °C
  • PSA: 38.91
  • LogP: 4.10710
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine Security Information

11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine Pricemore >>

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Additional information on 11-thia-13-azatetracyclo7.5.1.0^{5,15}.0^{10,14}pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-amine

Exploring the Properties and Applications of Acenaphtho[1,2-d][1,3]thiazol-8-amine (CAS No. 7496-68-6)

Acenaphtho[1,2-d][1,3]thiazol-8-amine (CAS No. 7496-68-6) is a specialized heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This fused-ring system combines the characteristics of acenaphthene and thiazole, creating a molecule with interesting electronic properties and reactivity patterns. Researchers have been particularly interested in this compound's potential as a building block for advanced materials and its role in organic synthesis.

The molecular structure of acenaphtho[1,2-d][1,3]thiazol-8-amine features a planar aromatic system with extended π-conjugation, which contributes to its potential applications in optoelectronic devices. Many scientists are investigating whether this compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics, especially as the demand for more efficient and sustainable energy solutions continues to grow. The presence of both electron-rich (amine) and electron-deficient (thiazole) moieties within the same molecule makes it particularly interesting for charge transport studies.

In pharmaceutical research, derivatives of acenaphtho[1,2-d][1,3]thiazole have shown promising biological activities, though acenaphtho[1,2-d][1,3]thiazol-8-amine itself is primarily used as a synthetic intermediate. The compound's rigid, planar structure allows for potential interactions with biological targets, making it a valuable scaffold for drug discovery programs. Recent publications have explored its use in developing kinase inhibitors and antimicrobial agents, aligning with current global health priorities.

The synthesis of acenaphtho[1,2-d][1,3]thiazol-8-amine typically involves cyclization reactions starting from appropriately substituted acenaphthene precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the chemical industry's growing commitment to sustainability. Researchers are particularly interested in developing catalytic methods that can produce this compound with high yield and purity while minimizing waste generation.

From a materials science perspective, the acenaphtho-thiazole core structure exhibits interesting photophysical properties. The compound's absorption and emission characteristics are being studied for potential applications in fluorescence-based sensors and imaging agents. This aligns with current trends in diagnostic technology development, where researchers seek more stable and sensitive fluorescent markers for biomedical applications.

The stability of acenaphtho[1,2-d][1,3]thiazol-8-amine under various conditions has been the subject of several recent studies. Understanding its degradation pathways is crucial for applications where long-term performance is required, such as in electronic devices or as a synthetic intermediate in multi-step reactions. The compound demonstrates reasonable thermal stability, making it suitable for processes that require elevated temperatures.

In the context of supramolecular chemistry, the planar structure of acenaphtho[1,2-d][1,3]thiazol-8-amine facilitates interesting π-π stacking interactions. These properties are being explored for the development of organic semiconductors and other advanced materials. The compound's ability to form well-ordered thin films makes it particularly attractive for device fabrication, addressing the growing demand for organic electronic components.

Recent computational studies have focused on predicting the electronic structure and properties of acenaphtho[1,2-d][1,3]thiazol-8-amine derivatives. These in silico approaches help guide experimental work by identifying the most promising structural modifications for specific applications. The integration of computational chemistry with experimental synthesis represents a current best practice in materials development.

The commercial availability of acenaphtho[1,2-d][1,3]thiazol-8-amine has improved in recent years, reflecting growing interest from both academic and industrial researchers. Suppliers typically offer the compound in research quantities with high purity specifications, supporting its use in sensitive applications. Proper handling and storage recommendations emphasize protection from light and moisture to maintain stability.

Future research directions for acenaphtho[1,2-d][1,3]thiazol-8-amine may include further exploration of its coordination chemistry with transition metals, development of more efficient synthetic routes, and investigation of its potential in energy storage applications. The compound's versatility ensures it will remain an important subject of study across multiple disciplines of chemistry and materials science.

Environmental and safety considerations for working with acenaphtho[1,2-d][1,3]thiazol-8-amine follow standard laboratory protocols for handling organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during manipulation. Researchers are encouraged to consult the most recent safety data sheets for specific handling instructions.

The patent landscape surrounding acenaphtho[1,2-d][1,3]thiazole derivatives has been expanding, particularly in areas related to electronic materials and pharmaceutical applications. This intellectual property activity indicates the compound's commercial potential and the competitive nature of research in this area. Keeping abreast of these developments is important for organizations considering investment in technologies based on this chemical scaffold.

Analytical characterization of acenaphtho[1,2-d][1,3]thiazol-8-amine typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Advanced spectroscopic methods, including time-resolved fluorescence measurements, are providing new insights into the compound's excited-state behavior, which is relevant for photonic applications.

In educational settings, acenaphtho[1,2-d][1,3]thiazol-8-amine serves as an excellent example for teaching concepts of heterocyclic chemistry, aromaticity, and molecular orbital theory. Its well-defined structure and interesting properties make it a valuable case study for advanced organic chemistry courses, helping to bridge theoretical knowledge with practical applications.

As research continues, acenaphtho[1,2-d][1,3]thiazol-8-amine (CAS No. 7496-68-6) is likely to find new applications that leverage its unique combination of structural features and physicochemical properties. The compound represents an important example of how fundamental chemical research can lead to materials with potential technological significance across multiple industries.

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